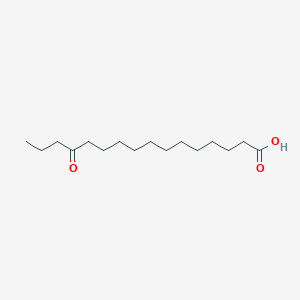
6-Hydroxytridecanoic acid
概要
説明
6-Hydroxytridecanoic acid is a long-chain fatty acid with the molecular formula C13H26O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the sixth carbon of the tridecanoic acid chain. This compound is a saturated fatty acid and is often found in bacterial lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxytridecanoic acid can be achieved through various methods One common approach involves the hydroxylation of tridecanoic acidFor example, the use of a Lewis acid catalyst in combination with an oxidizing agent can achieve this transformation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to ensure the efficient production of the compound. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired product .
化学反応の分析
Types of Reactions
6-Hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tridecanedioic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 6-hydroxytridecanol.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Tridecanedioic acid.
Reduction: 6-Hydroxytridecanol.
Substitution: Various substituted tridecanoic acid derivatives depending on the substituent introduced.
科学的研究の応用
6-Hydroxytridecanoic acid has several applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the detection and quantification of fatty acids in complex samples.
Biology: The compound is studied for its role in bacterial metabolism and its presence in bacterial lipopolysaccharides.
Medicine: Research is ongoing to explore its potential as a biomarker for bacterial infections and its role in the immune response.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 6-Hydroxytridecanoic acid involves its interaction with various molecular targets and pathways. In bacterial cells, it is a component of lipopolysaccharides, which play a crucial role in the structural integrity of the bacterial outer membrane. The hydroxyl group allows for specific interactions with other molecules, influencing the compound’s reactivity and function .
類似化合物との比較
Similar Compounds
Tridecanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
13-Hydroxytridecanoic acid: A similar compound with the hydroxyl group at the 13th carbon instead of the 6th.
Ethyl 3-hydroxytridecanoate: An ester derivative of 3-hydroxytridecanoic acid
Uniqueness
6-Hydroxytridecanoic acid is unique due to the specific position of the hydroxyl group on the sixth carbon. This positional specificity can influence its chemical reactivity and biological interactions, making it distinct from other hydroxylated tridecanoic acids .
特性
IUPAC Name |
6-hydroxytridecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOCZRMCBPHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223354.png)










